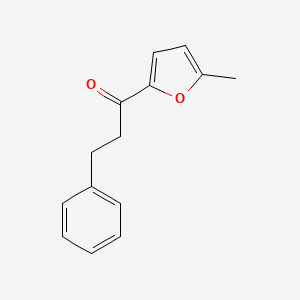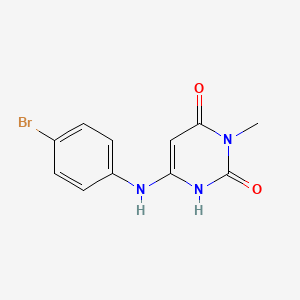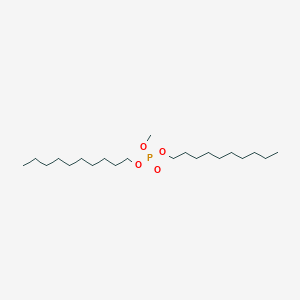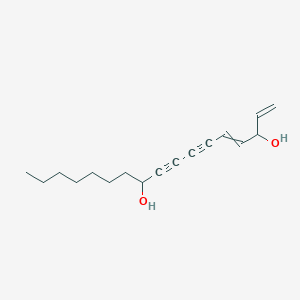![molecular formula C34H38Si2 B14315452 (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] CAS No. 113374-39-3](/img/structure/B14315452.png)
(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is a complex organosilicon compound characterized by its unique structure, which includes both phenyl and silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] typically involves the reaction of tetraphenylethane derivatives with ethenyl(dimethyl)silane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] can undergo oxidation reactions, often resulting in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may lead to the formation of simpler silane compounds.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silane compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology and Medicine: While specific biological and medical applications are less common, the compound’s unique structure makes it a subject of interest for research into new materials and potential biomedical applications.
Industry: In industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] involves its interaction with various molecular targets, depending on the specific reaction or application. In catalytic processes, the compound may act as a ligand, facilitating the formation of reactive intermediates. The pathways involved can include coordination with metal centers and subsequent activation of substrates.
Comparaison Avec Des Composés Similaires
Tetraphenylethylene: Similar in structure but lacks the silane groups.
Dimethylsilane derivatives: Share the silane component but differ in the organic substituents.
This detailed article provides a comprehensive overview of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane], covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
113374-39-3 |
|---|---|
Formule moléculaire |
C34H38Si2 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
ethenyl-[2-[ethenyl(dimethyl)silyl]-1,1,2,2-tetraphenylethyl]-dimethylsilane |
InChI |
InChI=1S/C34H38Si2/c1-7-35(3,4)33(29-21-13-9-14-22-29,30-23-15-10-16-24-30)34(36(5,6)8-2,31-25-17-11-18-26-31)32-27-19-12-20-28-32/h7-28H,1-2H2,3-6H3 |
Clé InChI |
ZGRRDVFMIZMYQP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)



![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)



![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)


